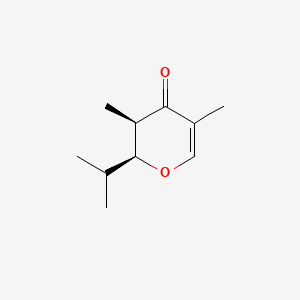
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one is an organic compound with a complex structure that includes multiple chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of a precursor compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary, but they often involve specific temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different ketones or aldehydes, while reduction reactions can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, benefiting from its stability and reactivity
Mécanisme D'action
The mechanism of action of (2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share similar chiral centers and are used in similar applications.
(2S,3R)-2-amino-3-hydroxybutyrate derivatives: These compounds are also key intermediates in the synthesis of various chemicals.
Uniqueness
What sets (2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one apart is its unique combination of functional groups and chiral centers, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(2S,3R)-3,5-dimethyl-2-propan-2-yl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)10-8(4)9(11)7(3)5-12-10/h5-6,8,10H,1-4H3/t8-,10-/m0/s1 |
Clé InChI |
GWJORPKOMIUMKU-WPRPVWTQSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC=C(C1=O)C)C(C)C |
SMILES canonique |
CC1C(OC=C(C1=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


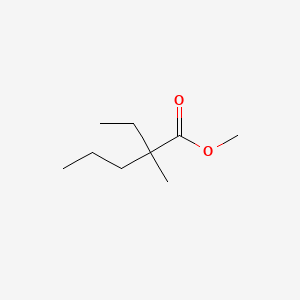
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
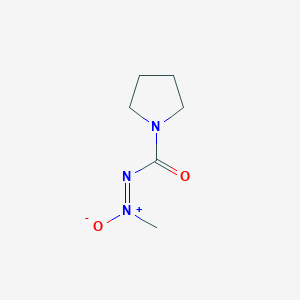

![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)

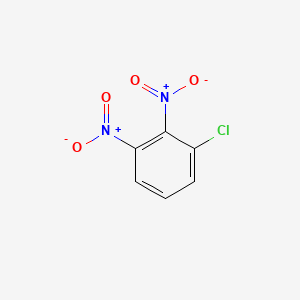
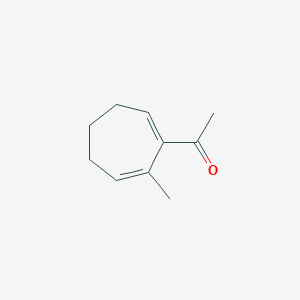
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

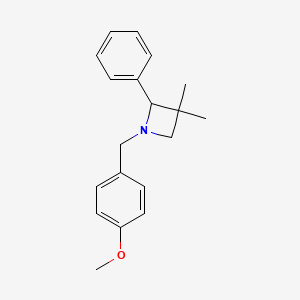

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
